1-Cyclohexyl-3-ethoxyprop-2-en-1-one
Description
1-Cyclohexyl-3-ethoxyprop-2-en-1-one is a cyclohexane-derived enone compound characterized by a cyclohexyl group attached to a ketone moiety and an ethoxy-substituted α,β-unsaturated carbonyl system. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group and polarizability from the ethoxy and enone functionalities.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-1-cyclohexyl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ |
InChI Key |
CNXLTSLLJADCJI-CMDGGOBGSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1CCCCC1 |
Canonical SMILES |
CCOC=CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-ethoxyprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form the desired product. The reaction typically requires conditions such as:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
1-Cyclohexyl-3-ethoxyprop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features
The compound’s key structural elements are compared below with similar cyclohexenone derivatives:
2.2 Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to cyclohexenyl analogs (e.g., ), which may influence membrane permeability in biological systems . The hexyloxy derivative () exhibits even higher hydrophobicity due to its longer alkyl chain .
- Reactivity: The α,β-unsaturated ketone in the target compound allows for Michael addition reactions, a feature shared with other enones (e.g., ). However, steric effects from substituents like dimethyl groups () or bulky cyclohexyl moieties may modulate reactivity .
- Solubility : The ethoxy group in the target compound improves aqueous solubility relative to purely alkyl-substituted analogs (e.g., ), though it remains less polar than hydroxylated derivatives .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substituents on the cyclohexane/cyclohexenone ring significantly alter bioactivity. For example, nitrosoureas with lipophilic groups () showed enhanced efficacy against intracerebral tumors, suggesting that the target compound’s cyclohexyl moiety may offer similar advantages in drug design .
- The target compound’s cyclohexyl group may balance stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
